3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide is a complex organic compound that features a combination of benzene, sulfonyl, benzothiazole, and benzothiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Benzothiophene Ring: This step involves the cyclization of a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic conditions.
Coupling of the Benzothiazole and Benzothiophene Units: This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the intermediate product using benzenesulfonyl chloride in the presence of a base like pyridine.
Formation of the Propanamide Group: This final step involves the amidation of the sulfonylated intermediate with a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and benzothiophene rings.
Reduction: Reduction reactions can occur at the carbonyl group in the propanamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate due to its complex structure and potential biological activity. It can be used in the development of new therapeutic agents for various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide
- 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]butanamide
Uniqueness
The uniqueness of 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
The compound 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide is a synthetic derivative that incorporates both a benzothiazole moiety and a sulfonamide structure. This combination suggests potential for significant biological activity, particularly in medicinal chemistry. The compound's structure is characterized by a sulfonamide linkage and a complex aromatic system which may contribute to its pharmacological properties.
Chemical Structure
The molecular formula of the compound is C19H20N2O3S. Its structural features include:
- A benzenesulfonyl group.
- A tetrahydro-benzothiophene ring.
- A benzothiazole component.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Antiproliferative Effects : The compound has shown potential in inhibiting the proliferation of cancer cells.
- Antiviral Properties : Certain derivatives of benzothiazole have demonstrated activity against viruses such as HSV-1 and HCV.
- Analgesic and Anti-inflammatory Effects : Related compounds in the same class have been investigated for their pain-relieving and anti-inflammatory capabilities.
Antiproliferative Activity
A significant area of research focuses on the antiproliferative effects of benzothiazole derivatives. In vitro studies have demonstrated that compounds similar to this compound can reduce cell viability in various cancer cell lines.
Case Study: Antiproliferative Effects on Cancer Cell Lines
In a study evaluating the effects of benzothiazole derivatives on pancreatic cancer cell lines (AsPC-1, BxPC-3, Capan-2), the following results were observed:
Compound Concentration (µM) | AsPC-1 Viability (%) | BxPC-3 Viability (%) | Capan-2 Viability (%) |
---|---|---|---|
0.5 | 13.40 | 6.00 | 9.34 |
5 | 18.87 | 9.54 | 30.25 |
50 | 42.97 | 70.50 | 43.30 |
These results indicate a dose-dependent reduction in cell viability across different concentrations of the compound .
Antiviral Activity
Research has also highlighted the antiviral potential of benzothiazole derivatives. For instance, compounds similar to our target have shown efficacy against HSV-1 with significant reductions in viral plaque formation:
Compound ID | Viral Plaque Reduction (%) |
---|---|
Compound E | 61 |
Compound F | 50 |
These findings suggest that modifications to the benzothiazole structure can enhance antiviral properties .
The mechanism through which these compounds exert their biological effects often involves interactions with specific biological targets such as enzymes or receptors involved in cancer progression or viral replication. For example:
- Kinase Inhibition : Some benzothiazole derivatives act as multikinase inhibitors, affecting pathways critical for cell survival and proliferation .
- Cytotoxicity Studies : Initial screenings have indicated cytotoxic effects at concentrations as low as 10μM, warranting further investigation into their IC50 values for precise therapeutic applications .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S3/c27-21(14-15-32(28,29)16-8-2-1-3-9-16)26-24-22(17-10-4-6-12-19(17)30-24)23-25-18-11-5-7-13-20(18)31-23/h1-3,5,7-9,11,13H,4,6,10,12,14-15H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRPDECHOKSNDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.